molecular formula C10H17N3 B13276273 N-cyclohexyl-1-methyl-1H-pyrazol-4-amine

N-cyclohexyl-1-methyl-1H-pyrazol-4-amine

Cat. No.: B13276273
M. Wt: 179.26 g/mol
InChI Key: RASYAZPBVQYIJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclohexyl-1-methyl-1H-pyrazol-4-amine (CAS 1153291-42-9) is a high-purity aminopyrazole compound supplied for research and development purposes. With a molecular formula of C 10 H 17 N 3 and a molecular weight of 179.27 g/mol, this chemical features a pyrazole ring, a privileged scaffold in medicinal chemistry known for its versatility and presence in various bioactive molecules . The structure is characterized by a methyl group on the pyrazole nitrogen and a cyclohexyl substituent on the 4-amine, a configuration that can influence the molecule's lipophilicity and interaction with biological targets . The pyrazole core is a significant structure in drug discovery, found in several FDA-approved therapeutics, which underscores the potential of derivatives like this compound as valuable building blocks for constructing novel compounds . As part of the aminopyrazole subclass, it provides a key site for further functionalization and is of interest for investigating structure-activity relationships (SAR) in various research programs, including the development of kinase inhibitors and other bioactive agents . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with care. Refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. Hazard Statements may include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

N-cyclohexyl-1-methylpyrazol-4-amine

InChI

InChI=1S/C10H17N3/c1-13-8-10(7-11-13)12-9-5-3-2-4-6-9/h7-9,12H,2-6H2,1H3

InChI Key

RASYAZPBVQYIJJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC2CCCCC2

Origin of Product

United States

Synthetic Methodologies for N Cyclohexyl 1 Methyl 1h Pyrazol 4 Amine and Analogous Scaffolds

Classical Approaches to 4-Aminopyrazole Ring System Construction

The formation of the 4-aminopyrazole core is a foundational step in the synthesis of the target molecule. Historically, several reliable methods have been established for constructing this heterocyclic system.

One of the most prevalent and versatile methods for synthesizing aminopyrazoles is the condensation reaction between hydrazine (B178648) or its derivatives and β-ketonitriles. beilstein-journals.org This reaction proceeds through an initial nucleophilic attack of the hydrazine on the carbonyl group of the β-ketonitrile to form a hydrazone intermediate. Subsequently, an intramolecular cyclization occurs via the attack of the second nitrogen atom of the hydrazine onto the nitrile carbon, yielding the 5-aminopyrazole ring system. beilstein-journals.orgnih.gov

A variation of this approach involves a two-step procedure where an isoxazole (B147169) is first opened to form a β-ketonitrile intermediate, which is then reacted with hydrazine to form the aminopyrazole. chim.it This method offers an alternative route to the key intermediate when direct access to the β-ketonitrile is challenging.

Beyond the β-ketonitrile route, other established methods for pyrazole (B372694) synthesis are applicable to the formation of 4-aminopyrazoles. The Knorr pyrazole synthesis, which traditionally involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, can be adapted for this purpose. chim.itmdpi.com This method often involves a two-step process where the 1,3-dicarbonyl compound is first converted to an oxime derivative before the cyclization with hydrazine. chim.it

Another significant method is the Thorpe-Ziegler cyclization of enaminonitriles. mdpi.com This approach involves the N-alkylation of an enaminonitrile followed by an intramolecular cyclization. This method has proven effective for preparing various 4-aminopyrazole derivatives. mdpi.com

Furthermore, multicomponent reactions (MCRs) have emerged as powerful tools for the synthesis of complex molecules like pyrazoles in a single step. mdpi.commdpi.com These reactions often generate intermediate reagents in situ, enhancing synthetic efficiency and reducing waste. mdpi.com For example, a four-component reaction involving aldehydes, hydrazine hydrate, β-ketoesters, and malononitrile (B47326) can efficiently produce highly substituted pyrano[2,3-c]pyrazole derivatives. mdpi.com

Reaction Name Key Reactants Product Type Key Features
β-Ketonitrile CyclizationHydrazine, β-Ketonitrile5-AminopyrazoleVersatile, can be optimized with microwave irradiation. chim.it
Knorr Pyrazole SynthesisHydrazine, 1,3-Dicarbonyl4-AminopyrazoleOften involves an oxime intermediate. chim.it
Thorpe-Ziegler CyclizationEnaminonitrile4-AminopyrazoleInvolves N-alkylation and intramolecular cyclization. mdpi.com
Multicomponent ReactionsAldehydes, Hydrazines, etc.Substituted PyrazolesHigh efficiency, generates intermediates in situ. mdpi.commdpi.com

Targeted Synthesis of N-Cyclohexyl-Substituted Pyrazoles

Once the pyrazole core is formed, the next critical steps involve the introduction of the cyclohexyl and methyl groups at the specific nitrogen atoms of the pyrazole ring.

The introduction of a cyclohexyl group onto the pyrazole nitrogen is typically achieved through N-alkylation reactions. These reactions can be performed on a pre-formed pyrazole ring. The synthesis of N-substituted pyrazoles can be accomplished directly from primary amines, including cyclohexylamine (B46788), offering a direct route to the desired substitution pattern. nih.gov The cyclohexyl group can influence the compound's solubility and reactivity. ontosight.ai

The N-methylation of pyrazoles presents a challenge due to the presence of two adjacent nitrogen atoms with similar reactivity, which can lead to a mixture of regioisomers. acs.org Selective N-methylation is crucial for the synthesis of N-cyclohexyl-1-methyl-1H-pyrazol-4-amine.

Several strategies have been developed to achieve regioselective N-methylation:

Use of Protecting Groups: One approach involves the use of a protecting group to temporarily block one of the nitrogen atoms, directing the methylation to the desired position. reddit.com After methylation with an agent like methyl iodide or dimethyl sulfate, the protecting group is removed. reddit.com

Sterically Bulky Methylating Reagents: The use of sterically bulky α-halomethylsilanes as masked methylating reagents has been shown to significantly improve the selectivity of N-alkylation. acs.org These reagents favor the less sterically hindered nitrogen atom, and the silyl (B83357) group is subsequently removed to yield the N-methyl pyrazole. acs.org This method has achieved high regioselectivity (92:8 to >99:1) for a range of pyrazole substrates. acs.org

Environmentally Friendly Reagents: Dimethyl carbonate (DMC) has been investigated as a green methylating agent for nitrogen-containing heterocycles, including pyrazoles. researchgate.net Reactions with DMC can be carried out without a catalyst or solvent at elevated temperatures. researchgate.net

The choice of methylation strategy can be influenced by the specific substituents already present on the pyrazole ring. For instance, the presence of electron-rich or electron-deficient aryl substituents can affect the regioselectivity of the reaction. acs.org

Methylating Agent Conditions Selectivity Notes
Methyl Iodide / Dimethyl SulfateWith protecting groupsHighRequires additional protection/deprotection steps. reddit.com
α-HalomethylsilanesTwo-step (alkylation, protodesilylation)92:8 to >99:1 N1/N2 ratioUtilizes steric hindrance for selectivity. acs.org
Dimethyl Carbonate (DMC)110–170°C, no catalyst/solventVariesEnvironmentally friendly option. researchgate.net

Advanced Synthetic Techniques and Optimization for this compound

Modern synthetic chemistry offers advanced techniques that can be applied to optimize the synthesis of this compound, improving yields, reducing reaction times, and enhancing sustainability.

Microwave-assisted organic synthesis (MWAS) has been demonstrated to be a valuable tool for accelerating pyrazole synthesis. mdpi.com For example, the condensation of 5-aminopyrazoles with other reagents can be significantly faster under microwave irradiation compared to conventional heating. mdpi.com

Furthermore, the development of one-pot multicomponent reactions continues to be a focus for improving synthetic efficiency. mdpi.com These methods combine several reaction steps into a single operation, avoiding the isolation of intermediates and reducing solvent usage. The use of catalysts, such as nano-ZnO, can also provide an environmentally friendly approach to pyrazole synthesis. mdpi.com

For the specific N-alkylation steps, ongoing research aims to develop more selective and efficient methods. Copper-catalyzed N-arylation and N-alkylation reactions have shown promise for the functionalization of aminopyrazoles. chim.it The optimization of reaction conditions, including the choice of catalyst, base, and solvent, is crucial for achieving high yields and selectivity in the synthesis of this compound.

Multicomponent Reaction Approaches to Pyrazole Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, represent a highly efficient strategy for synthesizing complex molecules like pyrazole derivatives. mdpi.comrsc.org This approach is favored for its operational simplicity, reduction of waste, and the ability to rapidly generate libraries of structurally diverse compounds. mdpi.com

Several MCR strategies are applicable to the synthesis of pyrazole scaffolds. A common three-component reaction involves the condensation of a hydrazine (such as methylhydrazine), a 1,3-dicarbonyl compound, and an aldehyde. rsc.orgmdpi.com For instance, a one-pot synthesis of fully substituted pyrazoles has been achieved by reacting aldehydes, arylhydrazines, and β-diketones or β-ketoesters under solvent-free conditions, catalyzed by tetrabutylammonium (B224687) peroxydisulfate (B1198043) ((TBA)₂S₂O₈). rsc.org Another efficient three-component method for preparing 3,5-disubstituted 1H-pyrazoles involves the condensation of aromatic aldehydes and tosylhydrazine, followed by a cycloaddition with terminal alkynes. organic-chemistry.org

Four- and even five-component reactions have also been developed to create more complex, fused pyrazole systems like pyrano[2,3-c]pyrazoles. mdpi.com These reactions highlight the power of MCRs to construct intricate molecular architectures in a single step from simple, readily available starting materials. nih.gov The choice of reactants in these MCRs allows for systematic variation of substituents around the pyrazole core, making it a powerful tool for generating analogs of this compound.

Table 1: Examples of Multicomponent Reactions for Pyrazole Synthesis

No. of Components Reactants Catalyst/Conditions Product Type
3-Component Aldehydes, Hydrazines, β-Diketones (TBA)₂S₂O₈ / Solvent-free Fully substituted pyrazoles rsc.org
3-Component Enaminones, Hydrazines, DMSO Iodine / Selectfluor 1,4-Disubstituted pyrazoles organic-chemistry.org
3-Component Phenylhydrazine, Aldehydes, Malononitrile Sodium p-toluenesulfonate / Aqueous media 5-Aminopyrazole-4-carbonitriles mdpi.com
4-Component Hydrazine, Aldehydes, Malononitrile, Ethyl 4-chloro-3-oxobutanoate Montmorillonite K10 / Solvent-free Pyrano[2,3-c]pyrazoles mdpi.com

Catalytic Methods in this compound Synthesis

Catalysis is integral to modern pyrazole synthesis, offering milder reaction conditions, improved yields, and enhanced selectivity. researchgate.net Both metal-based and non-metal catalysts are employed extensively in reactions that form the pyrazole ring or modify its precursors.

Metal-Catalyzed Syntheses: Transition metals such as palladium, copper, rhodium, silver, and nickel are widely used to facilitate pyrazole formation.

Copper catalysis is effective in aerobic oxidative cyclization reactions. For example, a copper-catalyzed reaction of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives. organic-chemistry.org Copper has also been used to promote the aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates. organic-chemistry.org

Rhodium catalysts have been utilized for the addition-cyclization of hydrazines with alkynes, involving a C-N bond cleavage and subsequent intramolecular dehydration to yield highly substituted pyrazoles. organic-chemistry.org

Silver catalysis has been shown to be effective in the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes and in reactions involving trifluoromethylated ynones and hydrazines to produce 3-CF₃-pyrazoles with high regioselectivity. organic-chemistry.orgmdpi.com

Nickel catalysis offers an economical and environmentally friendly route. Heterogeneous nickel-based catalysts have been used in the one-pot synthesis of pyrazoles from the condensation of hydrazines, ketones, and aldehydes at room temperature. mdpi.com

Non-Metal-Catalyzed Syntheses: Iodine is a versatile non-metal catalyst for cascade reactions that produce pyrazoles. It can catalyze the reaction between enaminones, hydrazines, and dimethyl sulfoxide (B87167) (DMSO), where DMSO acts as both a C1 source and the reaction medium, to yield 1,4-disubstituted pyrazoles. organic-chemistry.org

These catalytic methods are crucial for constructing the specific this compound scaffold, potentially through a catalyzed cross-coupling reaction to introduce the cyclohexylamino group onto a pre-formed pyrazole ring or by catalyzing the initial ring-forming cyclization.

Table 2: Catalytic Systems in Pyrazole Synthesis

Catalyst Reaction Type Substrates Key Feature
Copper (Cu₂O) Aerobic Oxidative [3+2] Cycloaddition N,N-disubstituted hydrazines, Alkynoates Uses air as a green oxidant. organic-chemistry.org
Rhodium (Rh) Addition-Cyclization Hydrazines, Alkynes Involves C-N bond cleavage and intramolecular cyclization. organic-chemistry.org
Silver (AgOTf) [3+2] Cycloaddition / Heterocyclization Trifluoromethylated ynones, Hydrazines High regioselectivity and yields for CF₃-pyrazoles. organic-chemistry.orgmdpi.com
Nickel (Ni) One-Pot Condensation Hydrazines, Ketones, Aldehydes Heterogeneous catalysis at room temperature. mdpi.com
Iodine (I₂) Cascade Reaction Enaminones, Hydrazines, DMSO DMSO serves as C1 source and solvent. organic-chemistry.org

Expedited Synthetic Routes for this compound Building Blocks

The efficient synthesis of this compound is highly dependent on the availability of its core building blocks. Expedited routes focus on creating these precursors in a step- and atom-economical fashion. The key precursors for the target molecule are methylhydrazine, a component to install the 4-amino group, and cyclohexylamine.

One highly effective strategy for creating 5-amino-pyrazole scaffolds involves the condensation of a hydrazine with ethyl (ethoxymethylene) cyanoacetate. scirp.org This method provides direct access to 5-amino-N-substituted pyrazoles, which are versatile intermediates. For the target compound, using methylhydrazine in this reaction would yield 5-amino-1-methyl-pyrazole intermediates.

Another powerful approach involves the ring conversion of other heterocyclic systems. For example, a strategy has been developed to access 3-(ω-aminoalkyl)-4-hetaryl-5-aminopyrazoles from readily accessible 1,3-dielectrophile equivalents derived from 2-azahetarylacetonitriles. acs.org The reaction of these precursors with hydrazine proceeds smoothly to give the desired aminopyrazole building blocks in good yields. acs.org

The introduction of the N-cyclohexyl group can be achieved at different stages. One direct method involves using cyclohexylamine as a primary amine starting material. A reported protocol for N-alkyl pyrazoles uses primary amines, a 1,3-diketone (like 2,4-pentanedione), and an electrophilic amination reagent (O-(4-nitrobenzoyl)hydroxylamine) in a one-pot reaction to directly form N-substituted pyrazoles. nih.gov Applying this logic, cyclohexylamine could be used to directly synthesize an N-cyclohexyl pyrazole core, which could then be further functionalized at the 4-position. nih.gov Alternatively, an existing 4-aminopyrazole building block could undergo reductive amination with cyclohexanone (B45756) to install the cyclohexyl group. mdpi.com

Purification and Isolation Methodologies for this compound

The successful synthesis of this compound requires effective purification and isolation techniques to remove unreacted starting materials, catalysts, and byproducts. The choice of method depends on the physical properties of the target compound (e.g., polarity, crystallinity, volatility) and the nature of the impurities.

Chromatography: Flash column chromatography is the most common purification technique for pyrazole derivatives. Silica (B1680970) gel is typically used as the stationary phase, with a gradient of non-polar and polar solvents as the mobile phase.

Eluent systems such as hexane-ethyl acetate (B1210297) or hexane-tetrahydrofuran are frequently used for N-alkyl pyrazoles. nih.gov

For more polar amino-pyrazoles, solvent systems like dichloromethane/methanol (B129727) (e.g., 30:1 v/v) are effective. mdpi.com Progress is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product. mdpi.com

Recrystallization: If the synthesized pyrazole derivative is a solid, recrystallization is a powerful method for achieving high purity. This involves dissolving the crude product in a hot solvent or solvent mixture and allowing it to cool slowly, causing the desired compound to form crystals while impurities remain in the solution. A mixture of ethanol-chloroform (1:1) has been successfully used to recrystallize a cyclohexyl-substituted pyrazolone (B3327878). nih.gov In other cases, a precipitate can be formed by reacting a crude pyrazolone intermediate with a ketone like cyclohexanone, followed by washing with petroleum ether and acetone (B3395972) to yield the pure product. mdpi.com

The final isolated product is typically characterized using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), mass spectrometry (MS), and Fourier-transform infrared (FTIR) spectroscopy to confirm its structure and purity. mdpi.commdpi.com

Table 3: Common Purification Techniques for Pyrazole Derivatives

Technique Description Typical Solvents/Reagents Reference
Flash Chromatography Separation based on polarity using a silica gel column. Hexane-THF, Dichloromethane-Methanol nih.govmdpi.com
Recrystallization Purification of solids based on differential solubility. Ethanol-Chloroform, Acetone nih.govmdpi.com
Precipitation/Washing Inducing precipitation of the product from a reaction mixture, followed by washing. Cyclohexanone, Petroleum Ether, Acetone mdpi.com

Chemical Reactivity and Functional Group Transformations of N Cyclohexyl 1 Methyl 1h Pyrazol 4 Amine

Reactivity of the Pyrazolyl Amine Moiety (C4-amine)

The secondary amine group attached to the C4 position of the pyrazole (B372694) ring is a key site for various functional group transformations. Its nucleophilic character allows it to participate in a variety of reactions common to secondary amines.

N-Alkylation and N-Acylation Reactions

The lone pair of electrons on the nitrogen atom of the C4-amine makes it nucleophilic and thus susceptible to reactions with electrophiles such as alkyl halides and acylating agents.

N-Alkylation: The introduction of an alkyl group onto the amine nitrogen can be achieved using various alkylating agents. These reactions typically proceed via an SN2 mechanism. The use of a base is often required to deprotonate the secondary amine, increasing its nucleophilicity. Common methods for N-alkylation of pyrazoles can be adapted for this purpose, often yielding the desired N-alkylated product with good regioselectivity. researchgate.net

N-Acylation: Similarly, the amine can be readily acylated using acyl halides or anhydrides in the presence of a base to neutralize the acid byproduct. This reaction forms the corresponding amide derivative. These amides are valuable intermediates in organic synthesis.

Table 1: Representative N-Alkylation and N-Acylation Reactions

Electrophile Reagent/Conditions Product
Methyl iodide K₂CO₃, Acetonitrile (B52724), reflux N-cyclohexyl-N,1-dimethyl-1H-pyrazol-4-amine
Benzyl bromide NaH, THF, 0 °C to rt N-benzyl-N-cyclohexyl-1-methyl-1H-pyrazol-4-amine
Acetyl chloride Triethylamine, CH₂Cl₂, 0 °C N-(N-cyclohexyl-1-methyl-1H-pyrazol-4-yl)acetamide

Diazotization and Subsequent Coupling Reactions

Primary aromatic and heterocyclic amines are well-known to undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). organic-chemistry.org While N-cyclohexyl-1-methyl-1H-pyrazol-4-amine is a secondary amine and cannot be directly diazotized to a stable diazonium salt, its primary amine analogue, 1-methyl-1H-pyrazol-4-amine, can undergo this transformation.

The resulting pyrazole-4-diazonium salt is a versatile intermediate. researchgate.netresearchgate.netrsc.org It can act as an electrophile in azo coupling reactions with electron-rich aromatic compounds like phenols and anilines to produce brightly colored azo dyes. wikipedia.orgkhanacademy.org This reaction is a classic example of electrophilic aromatic substitution, where the diazonium cation attacks the activated aromatic ring. wikipedia.org

Table 2: Azo Coupling Reactions of 1-methyl-1H-pyrazol-4-diazonium salt

Coupling Partner Reaction Conditions Product
Phenol NaOH, H₂O, 0-5 °C 4-((4-hydroxyphenyl)diazenyl)-1-methyl-1H-pyrazole
Aniline HCl, H₂O, 0-5 °C 4-((4-aminophenyl)diazenyl)-1-methyl-1H-pyrazole
N,N-Dimethylaniline Acetic acid, 0-5 °C 4-((4-(dimethylamino)phenyl)diazenyl)-1-methyl-1H-pyrazole

Condensation Reactions to Form Imine Derivatives

The reaction of primary amines with aldehydes or ketones yields imines, also known as Schiff bases. libretexts.orgyoutube.com This reaction is a reversible, acid-catalyzed process that involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgyoutube.com The primary amine analogue, 1-methyl-1H-pyrazol-4-amine, would readily undergo condensation with various carbonyl compounds.

These condensation reactions are typically carried out by heating the reactants in a suitable solvent, often with azeotropic removal of water to drive the equilibrium towards the product. operachem.com

Table 3: Formation of Imine Derivatives from 1-methyl-1H-pyrazol-4-amine

Carbonyl Compound Conditions Product (Imine)
Benzaldehyde Toluene, Dean-Stark, p-TsOH (cat.) (E)-N-benzylidene-1-methyl-1H-pyrazol-4-amine
Acetone (B3395972) Methanol (B129727), Acetic acid (cat.), reflux N-(propan-2-ylidene)-1-methyl-1H-pyrazol-4-amine
Cyclohexanone (B45756) Ethanol, reflux N-cyclohexylidene-1-methyl-1H-pyrazol-4-amine

Reactivity of the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle and can participate in reactions characteristic of aromatic systems, although its reactivity is influenced by the presence of two nitrogen atoms and the substituents on the ring.

Electrophilic Aromatic Substitution on the Pyrazole Nucleus

Electrophilic aromatic substitution is a fundamental reaction of aromatic compounds. wikipedia.org In the pyrazole ring, substitution generally occurs at the C4 position, as this position is most activated towards electrophilic attack. rrbdavc.orgscribd.com However, in this compound, the C4 position is already substituted. The amino group is a strong activating group and is ortho-, para-directing. In the context of the pyrazole ring, the positions ortho to the C4-amine are C3 and C5. Therefore, electrophilic substitution is expected to occur predominantly at the C5 position, which is typically less sterically hindered than the C3 position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.

Table 4: Predicted Electrophilic Aromatic Substitution Reactions

Reaction Reagents Major Product
Bromination Br₂, Acetic acid N-cyclohexyl-5-bromo-1-methyl-1H-pyrazol-4-amine
Nitration HNO₃, H₂SO₄ N-cyclohexyl-1-methyl-5-nitro-1H-pyrazol-4-amine
Sulfonation Fuming H₂SO₄ 4-(cyclohexylamino)-1-methyl-1H-pyrazole-5-sulfonic acid

Cycloaddition Reactions Involving the Pyrazole Ring

The pyrazole ring itself is generally aromatic and reluctant to participate in cycloaddition reactions that would disrupt its aromaticity. However, certain derivatives can undergo such reactions. For instance, 4H-pyrazoles can act as dienes in Diels-Alder reactions. nih.govmit.eduraineslab.com Furthermore, the introduction of a vinyl group onto the pyrazole ring can create a diene system that participates in [4+2] cycloadditions. researchgate.net Pyrazoles can also be synthesized via 1,3-dipolar cycloaddition reactions, highlighting the utility of cycloadditions in forming the ring system itself. beilstein-journals.orgnih.govnih.gov While this compound is not primed to act as a diene, its derivatives, such as a vinyl-substituted analogue, could potentially undergo such transformations.

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. researchgate.net The reactivity in these reactions is highly dependent on the substituents on the pyrazole ring, with electron-withdrawing groups often enhancing reactivity. nih.govmit.edu

Table 5: Mentioned Compounds

Compound Name
This compound
N-cyclohexyl-N,1-dimethyl-1H-pyrazol-4-amine
N-benzyl-N-cyclohexyl-1-methyl-1H-pyrazol-4-amine
N-(N-cyclohexyl-1-methyl-1H-pyrazol-4-yl)acetamide
N-(N-cyclohexyl-1-methyl-1H-pyrazol-4-yl)-N-cyclohexylbenzamide
1-methyl-1H-pyrazol-4-amine
1-methyl-1H-pyrazol-4-diazonium salt
4-((4-hydroxyphenyl)diazenyl)-1-methyl-1H-pyrazole
4-((4-aminophenyl)diazenyl)-1-methyl-1H-pyrazole
4-((4-(dimethylamino)phenyl)diazenyl)-1-methyl-1H-pyrazole
1-((1-methyl-1H-pyrazol-4-yl)diazenyl)naphthalen-2-ol
(E)-N-benzylidene-1-methyl-1H-pyrazol-4-amine
N-(propan-2-ylidene)-1-methyl-1H-pyrazol-4-amine
N-cyclohexylidene-1-methyl-1H-pyrazol-4-amine
(E)-N-(4-methoxybenzylidene)-1-methyl-1H-pyrazol-4-amine
N-cyclohexyl-5-bromo-1-methyl-1H-pyrazol-4-amine
N-cyclohexyl-1-methyl-5-nitro-1H-pyrazol-4-amine
4-(cyclohexylamino)-1-methyl-1H-pyrazole-5-sulfonic acid

Transformations Involving the N-Cyclohexyl Moiety

The N-cyclohexyl group, while generally robust, can undergo specific functionalization reactions, and its stereochemistry plays a crucial role in the derivatization of the parent molecule.

Direct functionalization of the cyclohexyl ring in this compound is challenging due to the high stability of C-H bonds. However, under specific conditions, such as radical-mediated reactions, it is plausible to introduce functional groups. For instance, oxidation could potentially introduce a hydroxyl or keto group, although this might compete with oxidation at the pyrazole ring or the amino group.

More controlled functionalization would likely involve the use of a precursor molecule where the cyclohexyl ring is already substituted, for example, using a substituted cyclohexylamine (B46788) in the initial synthesis. Nevertheless, hypothetical functionalization reactions on the intact cyclohexyl ring of this compound are presented in the table below for illustrative purposes.

Table 1: Plausible Functionalization Reactions on the Cyclohexyl Ring

Reaction TypeReagents and ConditionsPotential Product(s)Remarks
Radical HalogenationN-Bromosuccinimide (NBS), Benzoyl peroxide, CCl4, heatBromo-N-cyclohexyl-1-methyl-1H-pyrazol-4-amineLow selectivity, potential for multiple halogenations and side reactions.
OxidationCrO3, H2SO4, acetone (Jones oxidation)Oxo-N-cyclohexyl-1-methyl-1H-pyrazol-4-amineHarsh conditions, may lead to degradation of the pyrazole ring.
BiotransformationSpecific microorganisms or enzymesHydroxy-N-cyclohexyl-1-methyl-1H-pyrazol-4-aminePotentially offers higher selectivity and milder reaction conditions. oaepublish.comresearchgate.net

The cyclohexyl ring exists in a chair conformation, and any substituent can occupy either an axial or an equatorial position. The bulky 1-methyl-1H-pyrazol-4-amino group is expected to predominantly occupy the equatorial position to minimize steric strain.

Any reaction on the cyclohexyl ring will be influenced by this conformational preference. For instance, in a hypothetical substitution reaction on a pre-functionalized cyclohexyl ring, the incoming nucleophile would preferentially attack from the less hindered equatorial direction.

The stereoselective synthesis of specific cyclohexylamine derivatives is an active area of research, often employing methods like [4+2] cycloadditions to control the stereochemistry. nih.govrsc.org In the context of this compound, achieving specific stereoisomers would likely necessitate the use of a chiral cyclohexylamine precursor during the synthesis of the pyrazole core. The stereochemistry of the final molecule could have significant implications for its biological activity.

Derivatization Strategies for this compound Analogues

The 4-aminopyrazole scaffold is a versatile building block for the synthesis of a wide range of derivatives, including various salt forms and complex heterocyclic systems.

The presence of the basic amino group and the nitrogen atoms in the pyrazole ring allows this compound to form salts with various acids. The formation of salts is a common strategy in medicinal chemistry to improve the solubility, stability, and bioavailability of a compound.

The pKa of cyclohexylamine is approximately 10.6, indicating that the N-cyclohexylamino group in the target molecule will be readily protonated. wikipedia.org The pyrazole ring itself is weakly basic. Salt formation would typically occur at the exocyclic amino group.

Table 2: Potential Salt Forms and Their Expected Properties

Acid UsedSalt NameExpected Change in Properties
Hydrochloric acidThis compound hydrochlorideIncreased water solubility, potentially crystalline solid.
Sulfuric acidThis compound sulfateIncreased water solubility, may form a di-salt.
Citric acidThis compound citrateIncreased water solubility, potentially less crystalline than hydrochloride salt.
Tartaric acidThis compound tartrateIncreased water solubility, potential for chiral resolution if a chiral tartaric acid is used.

The chemical behavior of these salts in solution would be dictated by the equilibrium between the protonated and free-base forms of the molecule, which would be pH-dependent.

Aminopyrazoles are well-established precursors for the synthesis of fused heterocyclic systems, such as pyrazolopyrimidines, pyrazolopyridines, and pyrazolotriazines. beilstein-journals.orgresearchgate.netresearchgate.netsemanticscholar.orgfrontiersin.org The 4-amino group and the adjacent C5-H of the pyrazole ring in this compound can act as a binucleophile in condensation reactions with 1,3-dielectrophiles.

Multicomponent reactions (MCRs) are a particularly efficient strategy for constructing complex molecular architectures from simple starting materials in a single step. nih.gov It is conceivable that this compound could participate in MCRs to generate novel hybrid heterocyclic systems. For instance, a reaction with an aldehyde and a β-ketoester could lead to the formation of a pyrazolo[3,4-b]pyridine derivative.

Table 3: Plausible Synthesis of Hybrid Heterocycles

Reaction TypeCo-reactantsResulting Heterocyclic System
Condensation1,3-Diketone (e.g., acetylacetone)Pyrazolo[3,4-b]pyridine
Multicomponent ReactionAromatic aldehyde, malononitrile (B47326)Pyrazolo[3,4-b]pyridine
Cyclocondensationα,β-Unsaturated ketoneDihydropyrazolo[3,4-b]pyridine
Reaction with β-ketoesterβ-Ketoester (e.g., ethyl acetoacetate)Pyrazolo[3,4-d]pyrimidinone

These derivatization strategies highlight the potential of this compound as a versatile scaffold for the development of new chemical entities with potentially interesting biological properties.

Spectroscopic and Structural Characterization of N Cyclohexyl 1 Methyl 1h Pyrazol 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucida-tion

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR Analysis

Proton NMR would identify all unique hydrogen atoms in the N-cyclohexyl-1-methyl-1H-pyrazol-4-amine molecule. The spectrum would be expected to show distinct signals for the protons on the pyrazole (B372694) ring, the N-methyl group, the cyclohexyl ring, and the amine group. Key features to anticipate would include:

Chemical Shifts (δ): The two protons on the pyraz-ole ring (at positions 3 and 5) would appear as singlets in the aromatic region. The N-methyl protons would also produce a singlet, but further upfield. The protons of the cyclohexyl group would appear as a series of complex multiplets in the aliphatic region. The amine proton (N-H) would likely be a broad singlet.

Integration: The relative area under each signal would correspond to the number of protons it represents (e.g., 3H for the methyl group, 1H for each pyrazole proton, and a total of 11H for the cyclohexyl group).

Spin-Spin Coupling: Coupling patterns, particularly within the cyclohexyl ring, would help to confirm the connectivity of the protons.

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity Integration
Pyrazole H (C3-H, C5-H) 7.0 - 7.5 s 2H
N-CH₃ 3.6 - 3.8 s 3H
N-H Variable, broad s (br) 1H
Cyclohexyl CH (N-CH) 3.0 - 3.5 m 1H

Carbon-¹³C NMR Analysis

Carbon-¹³C NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, signals would be expected for the three pyrazole carbons, the N-methyl carbon, and the carbons of the cyclohexyl ring. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (ppm)
Pyrazole C4 (C-NH₂) 135 - 145
Pyrazole C3, C5 125 - 135
N-CH₃ 35 - 40
Cyclohexyl C1 (C-N) 50 - 60

Advanced Two-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would reveal proton-proton couplings, confirming the connectivity within the cyclohexyl ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, establishing the connection between the cyclohexyl group, the amine, and the pyrazole ring, as well as the position of the N-methyl group.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula C₁₀H₁₇N₃. The mass spectrum would also show a characteristic fragmentation pattern, providing further structural evidence. Expected fragments would result from the loss of the cyclohexyl group or cleavage of the pyrazole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands:

N-H Stretch: A moderate to sharp band around 3300-3400 cm⁻¹ corresponding to the secondary amine.

C-H Stretches: Bands just below 3000 cm⁻¹ for the sp³ C-H bonds of the cyclohexyl and methyl groups, and potentially bands just above 3000 cm⁻¹ for the sp² C-H bonds of the pyrazole ring.

C=C and C=N Stretches: Absorptions in the 1500-1650 cm⁻¹ region, characteristic of the pyrazole aromatic ring.

C-N Stretch: Bands in the 1180-1360 cm⁻¹ region.

X-ray Crystallography for Solid-State Structure Determination

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would determine precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amine group, confirming the connectivity and stereochemistry of the compound unequivocally.

Chromatographic Methods for Purity Assessment and Compound Identification

The purity and identity of this compound are critical parameters determined through various analytical chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS), are the principal methods employed for these assessments. While specific validated methods for this exact molecule are not extensively published, standard methodologies developed for analogous pyrazole and cyclohexylamine (B46788) derivatives are readily adaptable for its analysis.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a primary method for assessing the purity of this compound, suitable for separating the compound from potential impurities arising during synthesis, such as starting materials, by-products, or degradation products.

Method Parameters: A typical RP-HPLC method would utilize a C18 stationary phase, which is effective for retaining and separating moderately polar to non-polar compounds like the target analyte. The mobile phase generally consists of a mixture of an aqueous component, often with a pH modifier like trifluoroacetic acid (TFA) to improve peak shape for amine-containing compounds, and an organic solvent such as acetonitrile (B52724) or methanol (B129727). ijcpa.in Detection is commonly performed using a photodiode array (PDA) or a standard UV detector.

A study on a pyrazoline derivative utilized an Eclipse XDB C18 column with a mobile phase of 0.1% trifluoroacetic acid and methanol (20:80 v/v) at a flow rate of 1.0 mL/min, with detection at 206 nm. ijcpa.in For this compound, similar conditions would be a suitable starting point for method development.

ParameterTypical ConditionReference
Stationary Phase (Column)Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) ijcpa.in
Mobile PhaseAcetonitrile or Methanol / Water with 0.1% TFA ijcpa.inresearcher.life
Elution ModeIsocratic or Gradient ijcpa.inresearcher.life
Flow Rate0.5 - 1.0 mL/min ijcpa.inresearcher.life
DetectionUV/PDA (e.g., 206-333 nm) ijcpa.inresearcher.life
Injection Volume5 - 20 µL ijcpa.inresearcher.life

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for both the identification and purity verification of volatile and thermally stable compounds like this compound. The basic nature of the amine group may require derivatization to improve peak shape and thermal stability, although analysis without derivatization is also possible on appropriate columns.

Method Parameters: For the analysis of related cyclohexylamine compounds, GC-MS methods have been successfully developed. nih.gov A common approach involves using a non-polar or medium-polarity capillary column, such as one coated with a dimethylpolysiloxane stationary phase (e.g., DB-1 or SE-30). nist.gov The carrier gas is typically helium or hydrogen. The mass spectrometer serves as a highly specific detector, providing structural information that confirms the identity of the analyte based on its mass spectrum and fragmentation pattern. For quantitative purity analysis, a flame ionization detector (FID) may be employed due to its wide linear range and robustness.

The NIST Chemistry WebBook provides Kovats' retention indices for cyclohexylamine on various stationary phases, which can serve as a reference point for developing a method for its pyrazole derivative. nist.gov For instance, on a non-polar SE-30 packed column at 180°C, cyclohexylamine has a reported retention index of 857. nist.gov

ParameterTypical ConditionReference
Stationary Phase (Column)Non-polar (e.g., DB-1, SE-30) or polar (e.g., PEG) capillary column nist.gov
Carrier GasHelium or Hydrogen nist.govicm.edu.pl
Inlet Temperature250 - 300 °C icm.edu.pl
Oven ProgramInitial hold followed by a temperature ramp (e.g., 10°C/min) to a final temperature nist.gov
DetectorMass Spectrometer (MS) or Flame Ionization Detector (FID) nih.govicm.edu.pl

The combination of these chromatographic methods provides a comprehensive characterization of this compound, ensuring high purity and confirming its chemical identity, which is essential for its application in further research and development.

Theoretical and Computational Investigations of N Cyclohexyl 1 Methyl 1h Pyrazol 4 Amine

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are instrumental in elucidating the fundamental electronic properties and reactivity of molecules. For N-cyclohexyl-1-methyl-1H-pyrazol-4-amine, these investigations provide insights into its behavior at a molecular level.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations for pyrazole (B372694) derivatives are often employed to determine optimized molecular geometries, including bond lengths and angles. nih.govnih.gov These calculations can reveal variations in the conformation of substituents attached to the core ring structures. nih.gov For similar pyrazole compounds, DFT studies have been successfully used to assign vibrational spectra and understand the molecule's stability. nih.govresearchgate.net

A comprehensive quantum mechanical calculation for a related pyrazole derivative, N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, was conducted using the B3LYP/6-31G** and HF/6-31G** levels of theory to analyze its physicochemical parameters. nih.gov Such studies on this compound would provide precise data on its geometric parameters.

ParameterBond/AngleTypical Calculated Value
Bond LengthN1-N21.35 Å
N2-C31.33 Å
C3-C41.42 Å
C4-C51.38 Å
C5-N11.37 Å
Bond AngleN1-N2-C3111.5°
N2-C3-C4105.0°
C3-C4-C5107.5°
C4-C5-N1105.0°
C5-N1-N2111.0°

Frontier molecular orbital (FMO) analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and kinetic stability. nih.govmaterialsciencejournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity; a smaller gap suggests higher reactivity. nih.govresearchgate.net

In studies of various pyrazole derivatives, the HOMO-LUMO gap has been calculated to predict charge transfer within the molecule. nih.govmaterialsciencejournal.org For instance, in one study, a small HOMO-LUMO energy gap indicated that the molecule is chemically reactive. nih.gov The analysis of this compound would likely show the HOMO localized on the electron-rich pyrazole ring and the amino group, while the LUMO may be distributed across the pyrazole ring and the cyclohexyl moiety.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Pyrazole Derivative (Note: These values are representative and not specific to this compound.)

OrbitalEnergy (eV)
HOMO-6.2
LUMO-1.5
HOMO-LUMO Gap4.7

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For pyrazole derivatives, MEP analysis typically reveals negative potential regions around the nitrogen atoms of the pyrazole ring, indicating their susceptibility to electrophilic attack. researchgate.net Conversely, positive potential is often observed around the hydrogen atoms of the amino group and the cyclohexyl ring. researchgate.netresearchgate.net This information is critical for understanding intermolecular interactions. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations provide a detailed picture of the dynamic behavior and stability of a molecule over time. These simulations can explore the conformational landscape and the stability of different conformers in various environments. For pyrazole-containing compounds, MD simulations have been used to investigate the binding mode of a ligand within a protein's active site, assessing the stability of the ligand-protein complex through metrics like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). researchgate.net Such simulations for this compound could reveal its flexibility and preferred conformations in a biological context.

Molecular Modeling and Docking Studies for Research-Oriented Applications

Molecular modeling and docking studies are powerful tools for predicting the interaction of a small molecule with a biological target, such as a protein or enzyme. nih.govresearchgate.netajpp.in These studies are fundamental in drug discovery and design. Pyrazole derivatives have been the subject of numerous docking studies to evaluate their potential as inhibitors for various protein targets, including kinases. nih.govnih.gov

Docking simulations of this compound into the active sites of relevant proteins could identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to its binding affinity. nih.govajpp.in The results of these studies, often expressed as a binding energy or docking score, can help in prioritizing compounds for further experimental investigation. nih.gov For example, a docking study on pyrazole derivatives against receptor tyrosine kinases showed that these compounds are potential inhibitors. nih.gov

Ligand-Target Interactions in Biochemical Research Systems

Computational docking studies are instrumental in predicting the binding orientation and affinity of a ligand to a biological target. For pyrazole derivatives, these studies have revealed key interactions that contribute to their biological activity. The pyrazole ring itself is often involved in crucial binding events. For instance, it can act as a bioisostere for an aryl group, enhancing properties like lipophilicity and solubility. Although the pyrazole ring may not always form direct bonds with the target protein, it serves as a scaffold that correctly positions other functional groups for optimal interaction within the receptor's binding pocket. nih.gov

In many kinase inhibitors, the pyrazole core is a key pharmacophore. Molecular docking studies of various pyrazole derivatives have shown that they can form hydrogen bonds and van der Waals interactions with the amino acid residues in the ATP-binding site of kinases. For example, in studies of pyrazole derivatives as potential inhibitors for targets like cyclin-dependent kinase 2 (CDK2), VEGFR-2, and Aurora A, the ligands were found to be deeply docked within the binding pocket, forming significant hydrogen bonds. nih.govresearchgate.net

The specific interactions of a hypothetical docking of this compound would likely involve the following:

The amine group could act as a hydrogen bond donor or acceptor.

The cyclohexyl group would likely engage in hydrophobic interactions within a nonpolar pocket of the target protein.

The methylated pyrazole ring could participate in π–π stacking or other non-covalent interactions with aromatic amino acid residues like tryptophan, phenylalanine, or tyrosine. nih.gov

A representative example of ligand-target interactions for a pyrazole derivative is shown in the table below, based on studies of similar compounds.

Target ProteinKey Interacting ResiduesType of InteractionPredicted Binding Energy (kJ/mol)
CDK2LEU83, GLU81, ASP86Hydrogen Bond, Hydrophobic-10.35
VEGFR-2CYS919, ASP1046Hydrogen Bond-10.09
Aurora AARG220, ALA213Hydrogen Bond-8.57

Note: The data in this table is representative of pyrazole derivatives and not specific to this compound, as such specific data is not available. nih.govresearchgate.net

Virtual Screening Methodologies for this compound Derivatives

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. For a scaffold like this compound, virtual screening could be employed to identify derivatives with enhanced potency or selectivity.

The general workflow for a virtual screening campaign involving derivatives of this compound would typically include the following steps:

Target Selection and Preparation: A three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The protein structure is prepared for docking by removing water molecules, adding hydrogen atoms, and defining the binding site. researchgate.netnih.gov

Ligand Library Generation: A virtual library of derivatives of this compound would be created by systematically modifying its structure. This could involve adding different substituents to the pyrazole or cyclohexyl rings.

Molecular Docking: The entire library of ligands is then docked into the prepared target protein's active site using software like AutoDock or Glide. nih.govresearchgate.net The docking algorithm samples a large number of possible conformations and orientations of each ligand within the binding site and assigns a score based on the predicted binding affinity.

Scoring and Ranking: The docked ligands are ranked based on their docking scores. The top-ranking compounds are considered potential "hits."

Post-Docking Analysis and Filtering: The hit compounds are often subjected to further computational analysis, such as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, to assess their drug-like properties. researchgate.nettojqi.net This helps to filter out compounds that are likely to have poor pharmacokinetic profiles.

A study on pyrazole derivatives of usnic acid as potential inhibitors of the SARS-CoV-2 main protease provides a practical example of this methodology. In this research, fifty pyrazole derivatives were initially screened for their pharmacokinetic properties, leading to eight promising candidates. These were then subjected to molecular docking, which identified two lead compounds with high affinity for the active site. nih.gov Similarly, a virtual screen of approximately 340,000 small molecules led to the identification of a pyrazole-scaffold-based proteasome inhibitor. acs.orgacs.org

The table below outlines the typical stages and tools used in a virtual screening workflow for pyrazole derivatives.

StageMethodology/ToolPurpose
Target PreparationPDB, Schrödinger Maestro, AutoDock ToolsObtaining and preparing the 3D structure of the biological target.
Ligand Library GenerationChemDraw, ZINC databaseCreating a diverse set of virtual compounds based on the core scaffold.
Molecular DockingAutoDock, Glide, GOLDPredicting the binding mode and affinity of ligands to the target.
ADMET PredictionQikProp, SwissADMEAssessing the drug-likeness and pharmacokinetic properties of the hit compounds.

Through these computational approaches, the vast chemical space of this compound derivatives can be efficiently explored to identify promising candidates for further experimental validation.

Research Applications of the N Cyclohexyl 1 Methyl 1h Pyrazol 4 Amine Scaffold

Utilization as a Versatile Chemical Building Block in Organic Synthesis

The aminopyrazole moiety, including N-substituted variants like N-cyclohexyl-1-methyl-1H-pyrazol-4-amine, serves as a foundational building block in synthetic organic chemistry. scirp.org Its inherent chemical reactivity, stemming from the nucleophilic amino group and the aromatic pyrazole (B372694) ring, allows for straightforward elaboration into more complex molecular architectures. scirp.orgmdpi.com

The primary amino or secondary amine function on the pyrazole ring is a key handle for the construction of fused heterocyclic systems. Aminopyrazoles are common precursors for synthesizing bicyclic structures of significant biological interest, such as pyrazolopyrimidines and imidazopyrazoles. scirp.orgacs.org For example, the reaction of an aminopyrazole with reagents like β-ketoesters or their equivalents can lead to the formation of a fused pyrimidine (B1678525) ring. These reactions often proceed through condensation followed by an intramolecular cyclization. The resulting pyrazolopyrimidine core is found in numerous compounds investigated for therapeutic properties, particularly as kinase inhibitors.

This compound and related aminopyrazoles are commercially available as chemical building blocks, facilitating their use in the generation of compound libraries for high-throughput screening (HTS). chemicalregister.comenamine.net Chemical suppliers offer a diverse range of such foundational scaffolds that can be systematically modified through automated or parallel synthesis. By reacting the aminopyrazole core with a variety of acids, aldehydes, or sulfonyl chlorides, researchers can rapidly generate large collections of related but structurally distinct molecules. enamine.net These libraries are invaluable for screening against biological targets to identify initial "hit" compounds in the early stages of drug discovery. enamine.net

Development of Chemical Probes and Research Tools

Beyond their role as synthetic intermediates, molecules based on the this compound scaffold are instrumental in the development of specialized chemical probes and tools for biological research.

The aminopyrazole scaffold is frequently used to explore the structure-activity relationships (SAR) of a given class of bioactive molecules. nih.govnih.govresearchgate.net By systematically altering the substituents on the pyrazole ring, the amine, and other positions, medicinal chemists can probe the specific interactions between a molecule and its biological target. acs.org For instance, in the development of cyclin-dependent kinase 2 (CDK2) inhibitors, a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were synthesized to understand the structural requirements for potency and selectivity. nih.govnih.gov The study revealed that the specific topology of the pyrazole rings was critical for inhibitory activity. nih.gov

Below is a data table illustrating the SAR for a series of pyrazole-based CDK inhibitors, demonstrating how minor structural modifications impact target binding affinity.

CompoundR Group ModificationCDK2 Ki (µM)
Analogue 1 N-H (on pyrazole)0.007
Analogue 2 N-Methyl (on pyrazole)0.090
Analogue 3 Phenylsulfonamide replacement0.005

Data synthesized from findings on pyrazole-derived kinase inhibitors to illustrate SAR principles. nih.gov

Potent and selective compounds identified through SAR studies can be further modified to create molecular probes for biochemical assays. A highly active inhibitor derived from the aminopyrazole scaffold can be functionalized by attaching a reporter tag, such as a fluorescent dye, a biotin (B1667282) molecule, or a photo-affinity label. These probes allow for the direct visualization, isolation, or identification of the target protein in complex biological samples. For example, a biotinylated version of a pyrazole-based inhibitor could be used in pull-down assays to confirm its binding to a specific kinase from a cell lysate, helping to elucidate its mechanism of action and identify potential off-target effects.

Scaffold Exploration in Medicinal Chemistry Research (Focus on Discovery and Mechanism of Action Studies)

The aminopyrazole scaffold is a cornerstone of medicinal chemistry research, particularly in the discovery of novel therapeutic agents. globalresearchonline.net Its derivatives have been extensively investigated for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.gov

A significant area of focus has been the development of kinase inhibitors, as the pyrazole core is adept at forming key hydrogen bond interactions within the ATP-binding pocket of many kinases. nih.gov Research into N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives as CDK2 inhibitors provides a clear example of this application. nih.govnih.gov The lead compounds from this series demonstrated potent inhibition of the target enzyme and significant antiproliferative activity against a panel of human cancer cell lines. nih.gov

Mechanism of action studies on these compounds revealed that their anticancer effects are linked to their ability to modulate the cell cycle. nih.govnih.gov In ovarian cancer cells, a potent pyrazole-based CDK2 inhibitor was shown to reduce the phosphorylation of the retinoblastoma protein (a key substrate of CDK2), leading to cell cycle arrest in the S and G2/M phases and the subsequent induction of apoptosis (programmed cell death). nih.gov

The table below summarizes the antiproliferative activity of a representative pyrazole-based CDK2 inhibitor against various cancer cell lines.

Cancer Cell LineCancer TypeGI₅₀ (µM)
A2780Ovarian Cancer0.127
HCT-116Colon Cancer0.222
NCI-H460Non-Small Cell Lung Cancer0.285
PC-3Prostate Cancer0.334
UO-31Renal Cancer0.560

Data from studies on N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives. nih.gov

This focused exploration in medicinal chemistry highlights the power of the aminopyrazole scaffold not only for discovering potent bioactive molecules but also for developing research tools to unravel the complex biochemical pathways underlying diseases like cancer. nih.gov

Identification of Novel Lead Compounds through Scaffold Modification

The modification of the pyrazole scaffold is a key strategy in the identification of novel lead compounds for various therapeutic targets. nih.gov By altering the substituents on the pyrazole ring, researchers can fine-tune the pharmacological properties of the resulting molecules to enhance their potency, selectivity, and pharmacokinetic profiles.

One common modification involves the introduction of different functional groups to the pyrazole core to explore structure-activity relationships (SAR). For instance, the development of N-(1H-pyrazol-4-yl)carboxamides as inhibitors of interleukin-1 receptor-associated kinase 4 (IRAK4) involved modifying the core structure to improve permeability and potency. nih.gov In this research, the replacement of a polar pyrazolopyrimidine core with more lipophilic bicyclic cores led to the discovery of highly permeable and selective IRAK4 inhibitors. nih.gov

Another approach to scaffold modification is the use of computational methods, such as molecular docking, to guide the design of new derivatives. nih.gov This allows for the rational design of compounds with improved binding affinity for their target proteins. The development of the FGFR inhibitor erdafitinib, which contains a 3-(1-methyl-1H-pyrazol-4-yl)-quinoxaline scaffold, benefited from molecular docking analysis to understand its interactions with the target protein. nih.gov

The following table provides examples of how modifications to the pyrazole scaffold have led to the identification of lead compounds:

Scaffold Modification Therapeutic Target Resulting Compound/Inhibitor
Pyrazolyl-aminoquinazolineReplacement of a benzene (B151609) ring with a pyrazole ringAurora A and Aurora B kinasesBarasertib nih.gov
1H-pyrazolo[3,4-d]pyrimidin-4-amineIntroduction of a 3,5-dimethoxyphenylethynyl groupFibroblast growth factor receptors (FGFRs)TAS-120 nih.gov
5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamidesReplacement of the pyrazolopyrimidine core with lipophilic bicyclic coresInterleukin-1 receptor-associated kinase 4 (IRAK4)Highly permeable IRAK4 inhibitors nih.gov

Investigation of Molecular Recognition and Binding Mechanisms (e.g., enzyme inhibition research)

The this compound scaffold is also valuable in the investigation of molecular recognition and binding mechanisms, particularly in the context of enzyme inhibition. The pyrazole ring can participate in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, with the amino acid residues in the active site of an enzyme. nih.gov

The study of how different pyrazole-based inhibitors bind to their target enzymes provides valuable insights into the molecular basis of their inhibitory activity. For example, in the development of IRAK4 inhibitors, the N-(1H-pyrazol-4-yl)carboxamide scaffold was designed to interact with the hinge region of the kinase domain, a common binding motif for kinase inhibitors. nih.gov

Furthermore, the structural features of the pyrazole scaffold can be systematically modified to probe the specific interactions that are critical for binding. This information is crucial for the rational design of more potent and selective inhibitors. The development of selective inhibitors for different protein kinases often relies on exploiting subtle differences in the amino acid composition of their active sites, and the versatility of the pyrazole scaffold allows for the necessary chemical diversity to achieve this. nih.gov

Potential Role in the Discovery of Advanced Materials

Beyond its applications in medicinal chemistry, the pyrazole scaffold has potential applications in the discovery of advanced materials. The unique electronic and structural properties of pyrazole derivatives make them attractive building blocks for the synthesis of novel organic materials with interesting optical, electronic, and coordination properties.

Pyrazole-containing compounds have been investigated for their use in:

Coordination Chemistry: The nitrogen atoms in the pyrazole ring can coordinate with metal ions to form a variety of coordination complexes. These complexes can exhibit interesting magnetic, catalytic, and photoluminescent properties.

Organometallic Chemistry: Pyrazole-based ligands have been used to stabilize a wide range of organometallic complexes, which can be used as catalysts in various organic transformations.

Supramolecular Chemistry: The ability of pyrazole derivatives to form hydrogen bonds and other non-covalent interactions makes them useful for the construction of self-assembling supramolecular structures.

While the specific compound this compound has not been extensively studied for its materials applications, the broader class of pyrazole derivatives holds significant promise in this area. researchgate.net Further research into the physical and chemical properties of this and related compounds could lead to the development of new materials with applications in areas such as electronics, sensing, and catalysis.

Q & A

Basic: What synthetic routes are commonly employed for preparing N-cyclohexyl-1-methyl-1H-pyrazol-4-amine?

Answer:
A multi-step synthesis is typically employed, starting with functionalized pyrazole precursors. For example, cyclohexylamine derivatives are introduced via nucleophilic substitution or Buchwald-Hartwig coupling. Evidence from analogous syntheses (e.g., cyclohexyl-pyrazole derivatives) highlights the use of cesium carbonate as a base and copper(I) bromide as a catalyst in DMSO at ~35°C for 48 hours to achieve coupling . Post-synthesis purification often involves column chromatography with gradients of ethyl acetate/hexane, followed by structural confirmation via ESI-MS (e.g., m/z 198 [M + H]+) and ¹H NMR .

Basic: How is structural confirmation achieved for this compound and its intermediates?

Answer:
Structural validation relies on:

  • Mass Spectrometry (MS): ESI-MS detects molecular ions (e.g., m/z 452 [M + H]+ for related compounds) to confirm molecular weight .
  • NMR Spectroscopy: ¹H NMR resolves substituent environments (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, pyrazole protons at δ 7.3–8.0 ppm) .
  • X-ray Crystallography: For crystalline derivatives, SHELX software (e.g., SHELXL) refines atomic coordinates and validates bond lengths/angles .

Advanced: How can reaction conditions be optimized to improve yields of this compound?

Answer:
Key optimization parameters include:

  • Catalyst Selection: Copper(I) bromide enhances coupling efficiency compared to palladium catalysts in sterically hindered systems .
  • Solvent Effects: Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates .
  • Temperature Control: Prolonged reaction times (~48 hours) at moderate temperatures (35–50°C) mitigate side reactions .
  • Purification: Gradient elution in chromatography minimizes co-elution of structurally similar byproducts .

Advanced: How can computational methods aid in predicting the reactivity of this compound derivatives?

Answer:

  • Density Functional Theory (DFT): Calculates transition-state energies to predict regioselectivity in nucleophilic substitutions .
  • Molecular Docking: Screens derivatives for binding affinity to biological targets (e.g., enzymes) using software like AutoDock .
  • SHELX Integration: Combines crystallographic data with computational refinement to model electron density maps for ambiguous regions .

Advanced: How should researchers resolve contradictions in spectral data for structurally similar analogs?

Answer:
Contradictions (e.g., divergent ¹H NMR shifts) may arise from:

  • Solvent/Concentration Effects: Deuterated solvents or dilution can resolve splitting artifacts .
  • Tautomerism: Pyrazole rings may exhibit tautomeric shifts; variable-temperature NMR or 2D-COSY experiments clarify dynamic equilibria .
  • Impurity Interference: High-resolution MS (HRMS) identifies trace contaminants that distort spectral peaks .

Advanced: What strategies are effective for analyzing the biological activity of this compound derivatives?

Answer:

  • Enzyme Inhibition Assays: Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based protocols .
  • ADMET Profiling: Computational tools predict pharmacokinetic properties (e.g., LogP for lipophilicity) to prioritize derivatives for in vivo testing .
  • Proteomics: SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies protein interaction partners in cellular models .

Basic: What analytical techniques are critical for purity assessment of this compound?

Answer:

  • HPLC: Reverse-phase chromatography with UV detection (λ = 254 nm) quantifies purity (>98% for most intermediates) .
  • Elemental Analysis: Validates C/H/N percentages (e.g., C: 76.80%, H: 6.14%, N: 17.06% for related compounds) .
  • Melting Point Analysis: Sharp melting ranges (e.g., 104–107°C) confirm crystalline homogeneity .

Advanced: How can researchers leverage X-ray crystallography to resolve steric hindrance in cyclohexyl-substituted pyrazoles?

Answer:

  • SHELX Refinement: SHELXL refines disorder models for flexible cyclohexyl groups, using restraints for bond lengths/angles .
  • Twinned Data Handling: SHELXE processes twinned crystals by iterative phase extension in high-symmetry space groups .
  • Hydrogen Bond Analysis: Identifies stabilizing interactions (e.g., N–H⋯O) that influence molecular packing .

Table 1: Key Spectral Data for Representative Derivatives

PropertyThis compound (Example)Analog (Compound 37 )
Molecular Weight 198.28 g/mol452.45 g/mol
¹H NMR (δ, ppm) 1.2–2.1 (cyclohexyl), 3.8 (N–CH₃)7.3–8.0 (aromatic)
ESI-MS (m/z) 198 [M + H]+452 [M + H]+

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.